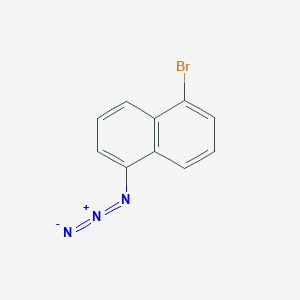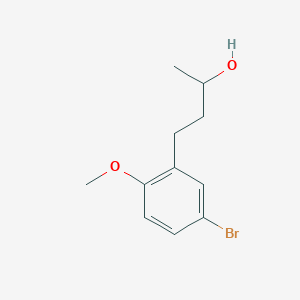
4-(5-Bromo-2-methoxyphenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-methoxyphenyl)butan-2-ol is an organic compound with a molecular formula of C11H15BrO2 It is characterized by the presence of a bromine atom, a methoxy group, and a butanol chain attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxyphenyl)butan-2-ol typically involves the bromination of 2-methoxyphenylbutan-2-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
4-(5-Bromo-2-methoxyphenyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxyphenylbutan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(5-Bromo-2-methoxyphenyl)butan-2-one or 4-(5-Bromo-2-methoxyphenyl)butanoic acid.
Reduction: Formation of 2-methoxyphenylbutan-2-ol.
Substitution: Formation of 4-(5-Hydroxy-2-methoxyphenyl)butan-2-ol or 4-(5-Amino-2-methoxyphenyl)butan-2-ol.
科学的研究の応用
4-(5-Bromo-2-methoxyphenyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymatic activities, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)butan-2-ol
- 4-(5-Chloro-2-methoxyphenyl)butan-2-ol
- 4-(5-Iodo-2-methoxyphenyl)butan-2-ol
Uniqueness
4-(5-Bromo-2-methoxyphenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its fluoro, chloro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
特性
分子式 |
C11H15BrO2 |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
4-(5-bromo-2-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15BrO2/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8,13H,3-4H2,1-2H3 |
InChIキー |
CNHZRONFEADVNH-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=C(C=CC(=C1)Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



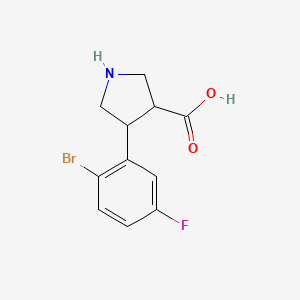

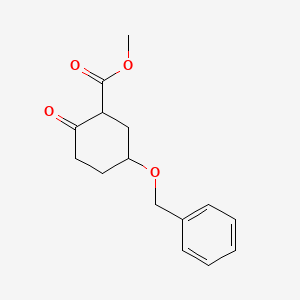

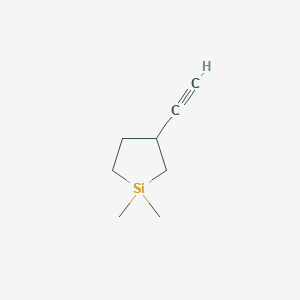
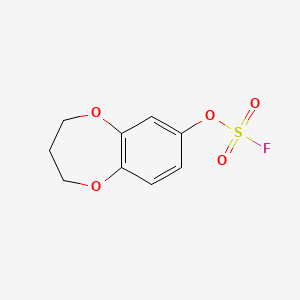
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)

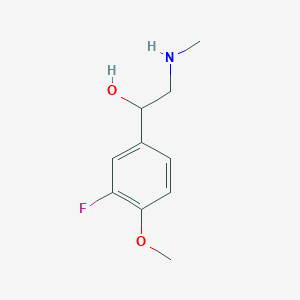

![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)
![6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)
